

5-Bromo-4-chloropyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-chloropyridin-2-amine**

Cat. No.: **B576790**

[Get Quote](#)

Technical Data Sheet: 5-Bromo-4-chloropyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data and a representative synthetic application for **5-Bromo-4-chloropyridin-2-amine**, a key intermediate in medicinal chemistry and materials science.

Chemical Properties

5-Bromo-4-chloropyridin-2-amine is a halogenated pyridine derivative. Its structure incorporates bromine, chlorine, and an amine group, making it a versatile building block for creating more complex molecules through various cross-coupling and substitution reactions.

Data Summary

The fundamental molecular properties of **5-Bromo-4-chloropyridin-2-amine** are summarized below.

Property	Value	Citations
Molecular Formula	C ₅ H ₄ BrClN ₂	[1] [2] [3] [4] [5]
Molecular Weight	207.45 g/mol	[1]
Alternate Molecular Weight	207.46 g/mol	[2] [3] [4] [5]
IUPAC Name	5-bromo-4-chloropyridin-2-amine	[1] [4]
CAS Number	942947-94-6	[1] [4]

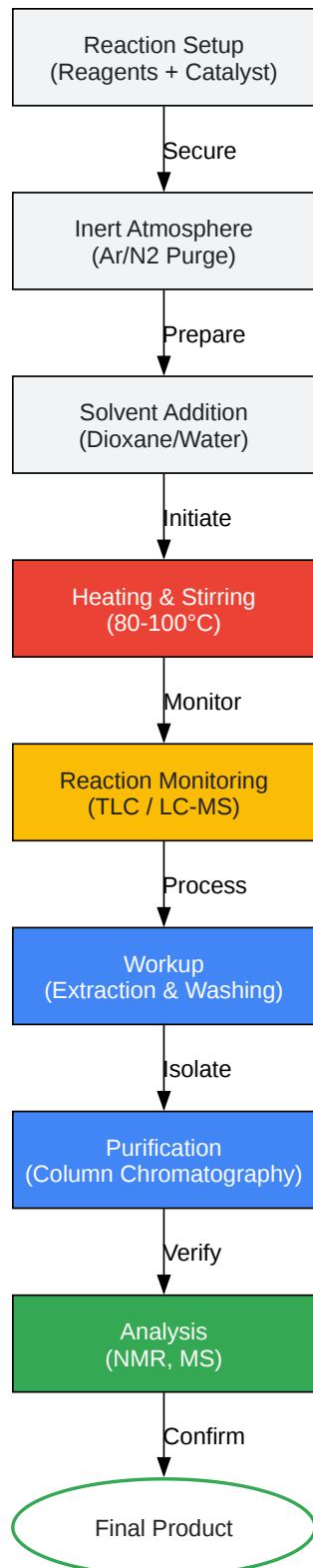
Representative Experimental Protocol: Suzuki Coupling

The following protocol describes a general procedure for a palladium-catalyzed Suzuki coupling reaction using **5-Bromo-4-chloropyridin-2-amine** as a starting material. This reaction is a powerful method for forming carbon-carbon bonds, widely used in drug discovery to synthesize novel compounds.

Objective: To synthesize 4-chloro-5-(4-methoxyphenyl)pyridin-2-amine by coupling **5-Bromo-4-chloropyridin-2-amine** with (4-methoxyphenyl)boronic acid.

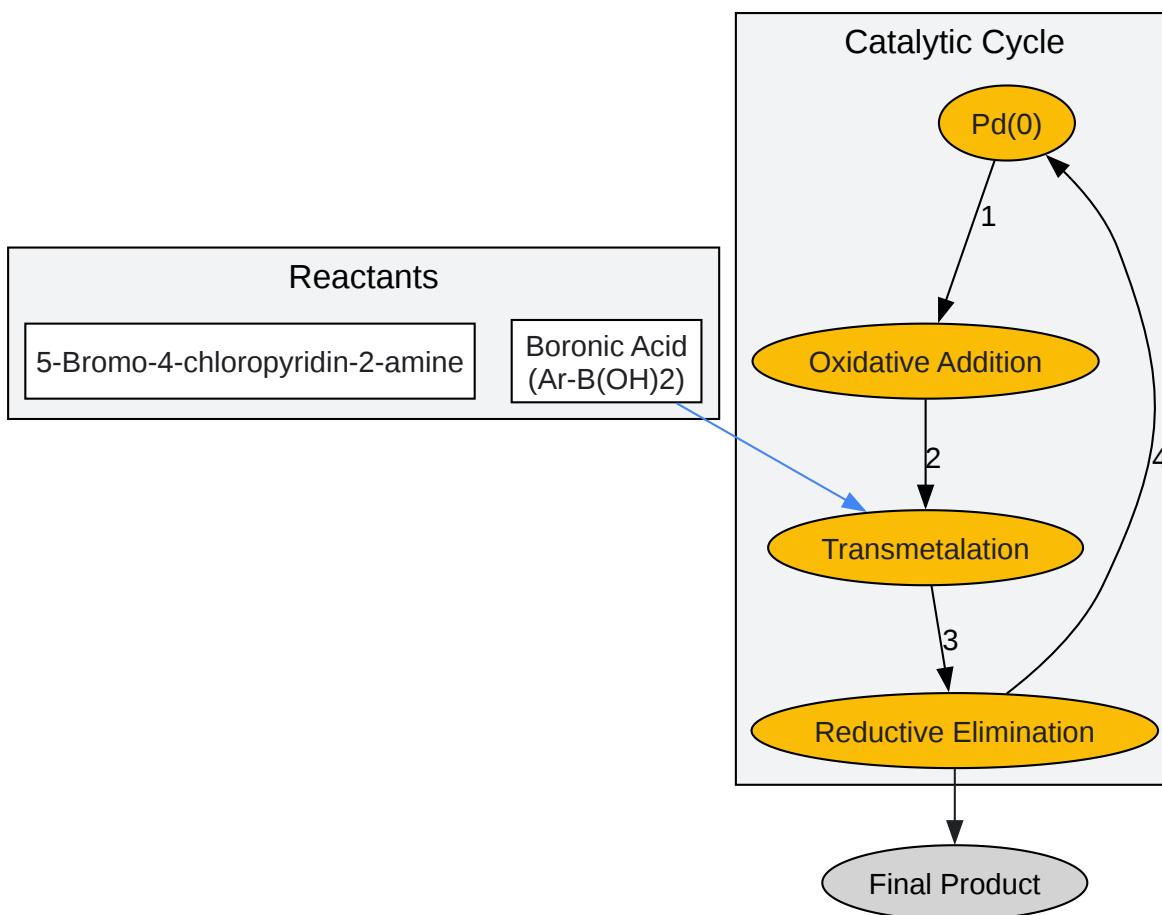
Materials:

- **5-Bromo-4-chloropyridin-2-amine** (1.0 eq)
- (4-methoxyphenyl)boronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
- Triphenylphosphine (PPh₃, 0.1 eq)
- Potassium carbonate (K₂CO₃, 2.0 eq)
- 1,4-Dioxane
- Water


Procedure:

- Reaction Setup: To a flame-dried round-bottom flask, add **5-Bromo-4-chloropyridin-2-amine**, (4-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
- Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 4-chloro-5-(4-methoxyphenyl)pyridin-2-amine.
- Analysis: Characterize the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualized Workflow and Logical Relationships


The diagrams below illustrate the logical flow of the experimental protocol and the reaction pathway.

Experimental Workflow: Suzuki Coupling

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki coupling experiment.

Suzuki Coupling Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Key steps in a palladium-catalyzed Suzuki reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-bromo-4-chloropyridine | C5H4BrCIN2 | CID 44181812 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 4-Amino-5-bromo-2-chloropyridine 97 857730-21-3 [sigmaaldrich.com]
- 4. 2-Amino-5-bromo-4-chloropyridine 97% | CAS: 942947-94-6 | AChemBlock
[achemblock.com]
- 5. 4-Amino-5-bromo-2-chloropyridine [chembk.com]
- To cite this document: BenchChem. [5-Bromo-4-chloropyridin-2-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576790#5-bromo-4-chloropyridin-2-amine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com